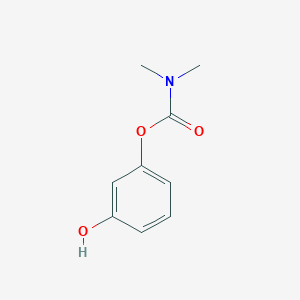
1H-indol-2-yl(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-indol-2-yl(pyridin-3-yl)methanone is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic compounds containing a pyrrole ring fused to a benzene ring. This particular compound features an indole moiety attached to a pyridine ring via a methanone group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 1H-indol-2-yl(pyridin-3-yl)methanone can be achieved through various synthetic routes. One common method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones. This reaction typically uses water as the oxygen source and operates under mild conditions . Another approach involves the nucleophilic addition of indole derivatives to pyridine carboxaldehydes, followed by oxidation to form the desired methanone compound .
Análisis De Reacciones Químicas
1H-indol-2-yl(pyridin-3-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using copper catalysis, with water acting as the oxygen source.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is rich in π-electrons.
Reduction: The compound can be reduced under specific conditions to yield various derivatives.
Common reagents used in these reactions include copper catalysts, water, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-indol-2-yl(pyridin-3-yl)methanone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-indol-2-yl(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1H-indol-2-yl(pyridin-3-yl)methanone can be compared with other indole derivatives such as:
1H-indol-3-yl(pyridin-2-yl)methanol: This compound has a similar structure but features a methanol group instead of a methanone group.
Indole-3-acetic acid: A naturally occurring plant hormone with a different functional group but similar indole core.
The uniqueness of this compound lies in its specific combination of the indole and pyridine moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H10N2O |
|---|---|
Peso molecular |
222.24g/mol |
Nombre IUPAC |
1H-indol-2-yl(pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H10N2O/c17-14(11-5-3-7-15-9-11)13-8-10-4-1-2-6-12(10)16-13/h1-9,16H |
Clave InChI |
ZCHZHQMOGWAOGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CN=CC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-Chloro-1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl methylcarbamate](/img/structure/B493100.png)
![3-(1,6-Dimethylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl methylcarbamate](/img/structure/B493102.png)
![3-(6-Methoxy-1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl dimethylcarbamate](/img/structure/B493103.png)
![1-Methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-6-yl dimethylcarbamate](/img/structure/B493105.png)
![Methyl 1-methylimidazo[1,2-a]pyridin-1-ium-6-ylcarbamate](/img/structure/B493106.png)

![4-[(1-Methylimidazo[1,2-a]pyridin-1-ium-2-yl)methoxy]phenyl dimethylcarbamate](/img/structure/B493111.png)
![2-(4-Hydroxyphenyl)-1,6-dimethylimidazo[1,2-a]pyridin-1-ium](/img/structure/B493112.png)
![4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B493115.png)

![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)phenyl methylcarbamate](/img/structure/B493117.png)
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B493119.png)
![4-[2-(6-Iodoimidazo[1,2-a]pyridin-2-yl)vinyl]benzonitrile](/img/structure/B493121.png)
![(4-Imidazo[1,2-a]pyridin-2-ylphenyl)(1-pyrrolidinyl)methanimine](/img/structure/B493123.png)
